

### Revumenib's Mechanism of Action in KMT2A-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Revumenib |           |
| Cat. No.:            | B2430401  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Revumenib (SNDX-5613) is a first-in-class, potent, and selective oral inhibitor of the menin-KMT2A (mixed-lineage leukemia) protein-protein interaction, a critical dependency for the survival of leukemic cells with KMT2A gene rearrangements. In these aggressive hematological malignancies, the fusion of the KMT2A gene with one of over 80 partner genes leads to the recruitment of the menin-KMT2A complex to chromatin. This results in the aberrant expression of leukemogenic genes, including HOXA9 and MEIS1, ultimately driving uncontrolled proliferation and a block in cellular differentiation. Revumenib disrupts this core pathogenic mechanism, leading to the downregulation of these target genes, induction of blast differentiation, and potent anti-leukemic activity. This technical guide provides an in-depth overview of the mechanism of action of revumenib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

# The Menin-KMT2A Interaction: A Key Vulnerability in KMT2A-Rearranged Leukemia

KMT2A-rearranged (KMT2A-r) leukemias account for approximately 5-10% of acute leukemias and are associated with a poor prognosis.[1] The N-terminal portion of the KMT2A protein, which is retained in the fusion proteins, contains a high-affinity menin-binding motif (MBM).[2]



Menin acts as a scaffold protein, tethering the KMT2A fusion protein to chromatin and facilitating the recruitment of other key components of the transcriptional machinery, such as LEDGF.[3] This aberrant complex maintains the expression of critical downstream target genes, including the HOX gene cluster and MEIS1, which are essential for the leukemic phenotype.[4] [5] The dependency on the menin-KMT2A interaction for the survival of these cancer cells presents a key therapeutic window.[4]

# Revumenib's Core Mechanism: Disruption of the Menin-KMT2A Complex

**Revumenib** is a small molecule inhibitor that directly binds to a well-defined pocket on the menin protein, the same site that is recognized by the MBM of KMT2A.[6] By competitively inhibiting this interaction, **revumenib** effectively displaces the KMT2A fusion protein from the complex, preventing its localization to target gene promoters.[4] This leads to a cascade of downstream effects:

- Downregulation of Leukemogenic Gene Expression: The primary consequence of disrupting
  the menin-KMT2A interaction is the transcriptional repression of key target genes. Studies
  have consistently shown that treatment with **revumenib** leads to a significant reduction in
  the mRNA levels of HOXA9 and MEIS1 in KMT2A-r leukemia cell lines and patient samples.
  [6][7]
- Induction of Cellular Differentiation: The suppression of the leukemogenic gene expression
  program releases the block on hematopoietic differentiation. Leukemic blasts treated with
  revumenib exhibit morphological and molecular markers of maturation into more mature
  myeloid cells.[6] This is a hallmark of the therapeutic effect of menin inhibitors.
- Inhibition of Cell Proliferation and Induction of Apoptosis: The combined effects of cell cycle arrest and differentiation ultimately lead to a potent anti-proliferative effect and the induction of apoptosis in KMT2A-r leukemia cells.[1]

### **Signaling Pathway of Revumenib Action**





Click to download full resolution via product page

Caption: **Revumenib** inhibits the interaction between Menin and the KMT2A fusion protein.

### **Quantitative Preclinical and Clinical Data**

The potent and selective activity of **revumenib** has been demonstrated in a range of preclinical models and subsequently validated in clinical trials.

#### **Preclinical Activity of Revumenib**



| Cell Line | KMT2A Fusion<br>Partner     | IC50 (μM)      | Citation(s) |
|-----------|-----------------------------|----------------|-------------|
| MV4-11    | AFF1                        | 0.0455 - 0.341 | [8]         |
| SEM       | AFF1                        | ~0.1           | [1]         |
| MOLM-13   | AF9                         | Sensitive      | [1]         |
| KOPN-8    | MLLT1                       | Sensitive      | [1]         |
| OCI-AML-3 | NPM1c (Menin-<br>dependent) | Sensitive      | [8]         |

## Clinical Efficacy of Revumenib in KMT2A-Rearranged Leukemia (AUGMENT-101 Trial)

The pivotal Phase 2 portion of the AUGMENT-101 trial evaluated the efficacy and safety of **revumenib** in heavily pretreated patients with relapsed/refractory KMT2A-r acute leukemia.[9] [10]

| Efficacy Endpoint                                                          | Result     | Citation(s) |
|----------------------------------------------------------------------------|------------|-------------|
| Overall Response Rate (ORR)                                                | 63%        | [10]        |
| Complete Remission (CR) +<br>CR with Partial Hematologic<br>Recovery (CRh) | 23%        | [10]        |
| Composite Complete<br>Remission (CRc)                                      | 44%        | [10]        |
| Minimal Residual Disease<br>(MRD) Negativity in<br>Responders              | 68%        | [9]         |
| Median Duration of CR/CRh                                                  | 6.4 months | [10]        |
| Median Time to CR/CRh                                                      | 1.9 months | [10]        |



#### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of **revumenib**.

#### **Biochemical Assay for Menin-KMT2A Interaction**

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the inhibitory effect of compounds on the menin-KMT2A proteinprotein interaction in a high-throughput format.

 Principle: Biotinylated KMT2A peptide and GST-tagged menin protein are incubated with streptavidin-coated donor beads and anti-GST acceptor beads. In the absence of an inhibitor, the interaction between menin and KMT2A brings the beads into close proximity, resulting in a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

#### Protocol Outline:

- Recombinant biotinylated KMT2A peptide and GST-menin are incubated with varying concentrations of **revumenib** in an assay buffer.
- Streptavidin-coated donor beads and anti-GST acceptor beads are added.
- The mixture is incubated in the dark to allow for bead-protein binding.
- The plate is read on an AlphaScreen-compatible reader to measure the luminescent signal.
- IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.

#### **Cellular Assay for Target Engagement**

Cellular Thermal Shift Assay (CETSA)



CETSA is employed to verify that **revumenib** directly binds to and stabilizes menin within the cellular environment.

- Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligandbound proteins remain soluble.
- Protocol Outline:
  - KMT2A-r leukemia cells are treated with revumenib or a vehicle control.
  - The cells are heated to a range of temperatures to induce protein denaturation.
  - Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
  - The amount of soluble menin in the supernatant is quantified by Western blotting or other protein detection methods.
  - A shift in the melting curve to higher temperatures in the presence of **revumenib** indicates target engagement.

#### **In Vivo Efficacy Assessment**

Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the anti-leukemic activity of **revumenib** in a system that closely recapitulates human disease.

- Principle: Primary leukemia cells from patients with KMT2A-r leukemia are engrafted into immunodeficient mice. Once the leukemia is established, the mice are treated with revumenib, and the effect on tumor burden and survival is monitored.
- Protocol Outline:
  - Primary human KMT2A-r leukemia cells are injected intravenously into immunodeficient mice (e.g., NSG mice).



- Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
- Once engraftment reaches a predetermined level, mice are randomized to receive revumenib or a vehicle control, typically administered orally.
- Leukemic burden is monitored throughout the study by flow cytometry of peripheral blood and bone marrow at the study endpoint.
- Survival of the mice in the treatment and control groups is recorded.

### Experimental Workflow for Preclinical Evaluation of Revumenib









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]



- 6. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Menin Inhibitor Revumenib Shows Activity in KMT2A-Rearranged Acute Leukemia The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Revumenib's Mechanism of Action in KMT2A-Rearranged Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2430401#revumenib-mechanism-of-action-in-kmt2a-rearranged-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com